1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

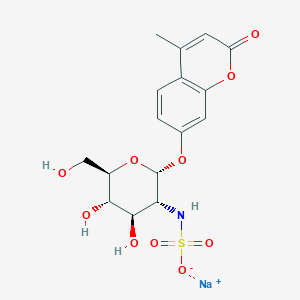

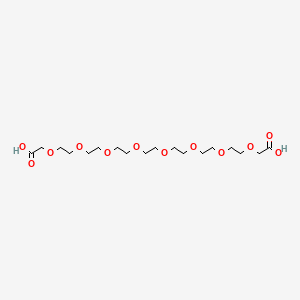

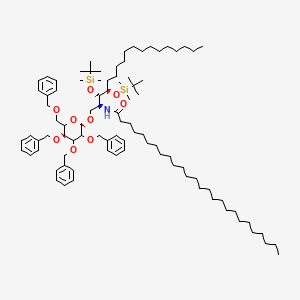

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a chemical compound with the molecular formula C20H20O6 and a molecular weight of 356.37 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is defined by its molecular formula, C20H20O6 . The specific arrangement of atoms and bonds in the molecule is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose are not fully detailed in the search results. It is known that its molecular formula is C20H20O6 and it has a molecular weight of 356.37 .Wissenschaftliche Forschungsanwendungen

Drug Discovery

This compound plays a significant role in drug discovery, particularly in the synthesis of key nucleoside scaffolds . Nucleosides are the fundamental building blocks of nucleic acids (i.e., DNA and RNA) and are involved in several biochemical processes, such as cellular signaling pathways and metabolism . Synthetic derivatives termed “nucleoside analogs” have been widely utilized in drug discovery, where they engage in the same biological mechanisms as their endogenous counterparts to exert their therapeutic effects .

Antiviral Research

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is an intermediate for the production of antiviral research chemicals . Nucleoside analogs, which this compound can be used to create, are arguably the most important class of small molecules on the market today as they form essential medicines in treating many viral diseases .

Anticancer Research

This compound is also used in anticancer research . Nucleoside analogs, which can be synthesized using this compound, are used in the treatment of various oncological diseases .

Antimicrobial Agents

The development of nucleoside analogs as antimicrobial agents is another area of medicine impacted by this compound . This field will continue to grow, especially as the excessive use of antibiotics has led to the emergence of antibiotic-resistant strains of pathogenic microorganisms .

Proteomics Research

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand disease mechanisms.

Biochemical Research

This compound is also used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound can be used to study various biochemical processes and pathways.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSXOZQTBMQUJG-MYFVLZFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)